3-(Azetidin-3-yloxy)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-2-1-3-9-6-4-7-5-6/h6-8H,1-5H2 |
InChI Key |
UUEPBVFMWKCFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCO |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 3 Azetidin 3 Yloxy Propan 1 Ol and Its Derivatives
Functional Group Transformations on the Propan-1-ol Moiety
Oxidation Reactions of the Hydroxyl Group
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.
Mild oxidation of tert-butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) selectively yields the corresponding aldehyde, tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate. This transformation is crucial for subsequent reactions such as reductive aminations or Wittig-type olefinations.
Stronger oxidizing agents, for instance, a solution of sodium or potassium dichromate(VI) in acidic medium, will typically oxidize the primary alcohol directly to the carboxylic acid. This conversion provides a handle for amide bond formation or other carboxylic acid-specific derivatizations.
| Starting Material | Reagent(s) | Product | Reaction Type |
| tert-Butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | tert-Butyl 3-(3-oxopropyl)azetidine-1-carboxylate | Oxidation |
| tert-Butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate | Acidified potassium dichromate(VI) | tert-Butyl 3-(3-carboxypropoxy)azetidine-1-carboxylate | Oxidation |
Esterification and Etherification of the Terminal Hydroxyl
The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in a solvent such as DCM affords the corresponding ester derivative. These ester linkages can be designed to be stable or cleavable, depending on the desired application.
Etherification of the terminal hydroxyl group is commonly achieved through a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to furnish the ether. This reaction is valuable for introducing a variety of alkyl or aryl ether functionalities.
| Starting Material | Reagent(s) | Product Type | Reaction Type |
| tert-Butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate | Acyl chloride, Triethylamine | Ester derivative | Esterification |
| tert-Butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate | 1. Sodium hydride2. Alkyl halide | Ether derivative | Etherification |
Derivatization via Alkyl Halide Formation
The primary alcohol can be converted to an alkyl halide, a versatile intermediate for nucleophilic substitution reactions. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the hydroxyl group into a chloro or bromo functionality, respectively. This conversion activates the terminal carbon for displacement by a wide range of nucleophiles, enabling the introduction of diverse chemical moieties.
Reactions at the Azetidine (B1206935) Nitrogen Atom
The secondary amine of the azetidine ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the physicochemical and biological properties of the resulting molecules. These reactions typically proceed after deprotection of the nitrogen, if a protecting group like Boc was used for modifications at the propanol (B110389) moiety.
N-Alkylation and N-Arylation Strategies
N-alkylation of the azetidine nitrogen can be achieved by reacting the deprotected amine with an appropriate alkyl halide. In many synthetic strategies, this is accomplished on a related azetidine precursor. For instance, a patent describes the N-alkylation of 1-propylazetidin-3-ol (B1524022) hydrochloride, showcasing a common approach to introduce alkyl groups onto the azetidine ring.
N-arylation, the formation of a bond between the azetidine nitrogen and an aromatic ring, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl azetidines from aryl halides or triflates.
N-Acylation and N-Sulfonylation
The secondary amine of the azetidine ring readily undergoes acylation with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. N-acylation is a widely used strategy in drug discovery to introduce specific pharmacophoric elements.
Similarly, N-sulfonylation can be achieved by reacting the azetidine with a sulfonyl chloride in the presence of a base. This reaction forms a sulfonamide linkage, which is a common functional group in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl halide | Tertiary amine |
| N-Arylation | Aryl halide/triflate, Palladium catalyst | N-Aryl amine |
| N-Acylation | Acyl chloride or anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
Protecting Group Manipulations
The presence of a secondary amine within the azetidine ring and a primary alcohol on the side chain necessitates the use of protecting groups to control reactivity during synthetic transformations. The choice of protecting group is critical for directing functionalization to a specific site and for ensuring its stability throughout the reaction sequence, as well as its selective removal.
For the azetidine nitrogen, the tert-butoxycarbonyl (Boc) group is a common and versatile choice. It is readily introduced and can be removed under acidic conditions. The N-Boc protected intermediate, N-Boc-3-(azetidin-3-yloxy)propan-1-ol, serves as a key precursor for many functionalization reactions. Another protecting group that has been utilized for azetidines is the N-thiopivaloyl group. This group can be removed using methyl lithium (MeLi) or converted to a pivalamide. uni-muenchen.de
The primary alcohol of the propanol side chain can be protected using various standard alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. The selection of the protecting group for the alcohol must be orthogonal to the one used for the azetidine nitrogen to allow for selective deprotection and subsequent reaction at either functional group. For instance, a silyl ether on the alcohol can be removed with fluoride (B91410) ions without affecting an N-Boc group.
The strategic application and removal of these protecting groups are fundamental to the successful modification of 3-(azetidin-3-yloxy)propan-1-ol and its derivatives, enabling a wide range of chemical transformations.
Modifications and Substitutions on the Azetidine Ring
The strained nature of the azetidine ring makes it a prime target for various functionalization reactions. These modifications can introduce new substituents, alter the stereochemistry, or even lead to ring-opening, providing access to a diverse array of molecular architectures.
C(sp³)–H Functionalization of Azetidines
Direct functionalization of C(sp³)–H bonds on the azetidine ring represents an efficient and atom-economical approach to introduce complexity. While specific examples for this compound are not prevalent in the literature, general methods for C(sp³)–H functionalization of azetidines have been developed. These reactions often employ transition metal catalysts, such as palladium or rhodium, to achieve selective C–H activation. rsc.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org
The application of such methods to a protected derivative of this compound could potentially lead to the introduction of various functional groups at the C2 or C4 positions of the azetidine ring. The regioselectivity of these reactions would likely be influenced by the directing ability of the N-protecting group and the steric hindrance imposed by the 3-oxypropanol side chain.
Diastereoselective Alkylation and Acylation of Azetidine Carbons
The introduction of substituents at the carbon atoms of the azetidine ring can be achieved with a high degree of stereocontrol. Research on the diastereoselective functionalization of related 3-hydroxyazetidine derivatives provides valuable insights into the potential reactivity of this compound.
For example, the α-lithiation of N-thiopivaloylazetidin-3-ol, followed by trapping with an electrophile, has been shown to produce 2-substituted 3-hydroxyazetidines with good diastereoselectivity. uni-muenchen.de In these reactions, the cis-isomer was predominantly formed upon deuteration. uni-muenchen.de Similarly, a flow chemistry approach for the C3-functionalization of N-Boc-3-iodoazetidine via a C3-lithiated intermediate has been developed, allowing for the introduction of various substituents with high chemoselectivity. uniba.it
These methodologies suggest that an appropriately protected derivative of this compound could undergo diastereoselective alkylation or acylation at the C2 or C4 positions. The stereochemical outcome would be influenced by the nature of the N-protecting group, the choice of base, and the electrophile used.
| Reactant | Conditions | Product | Diastereomeric Ratio (cis:trans) |
| N-thiopivaloylazetidin-3-ol | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. D₂O | 2-Deutero-N-thiopivaloylazetidin-3-ol | >95:5 |
| N-thiopivaloylazetidin-3-ol | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. MeI | 2-Methyl-N-thiopivaloylazetidin-3-ol | 10:90 |
| N-Boc-3-iodoazetidine | 1. n-HexLi, CPME, -50 °C (flow); 2. PhCHO | N-Boc-3-(hydroxy(phenyl)methyl)azetidine | - |
Table 1: Examples of Diastereoselective Functionalization of Azetidine Derivatives.
Chemoselective Displacement Reactions on Substituted Azetidines
The azetidine ring can be functionalized through nucleophilic displacement reactions, particularly at the C3 position if a suitable leaving group is present. The synthesis of this compound itself likely involves such a displacement, where a 3-hydroxyazetidine derivative reacts with a propanol-containing electrophile or vice versa.
Further functionalization can be achieved by converting the hydroxyl group of the propanol side chain into a leaving group, which could then be displaced by a nucleophile. However, the focus here is on modifications to the azetidine ring. If a leaving group, such as a tosylate or a halide, were installed at a different position on the azetidine ring (e.g., C2 or C4) of a protected this compound, subsequent chemoselective displacement with various nucleophiles could be envisioned. The success of such reactions would depend on the relative reactivity of the leaving group and the stability of the strained ring under the reaction conditions.
Ring Opening Reactions of Strained Azetidine Systems and Subsequent Functionalization
The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions. rsc.org This reactivity can be harnessed to synthesize a variety of acyclic, functionalized amine derivatives.
The ring-opening of azetidines is often promoted by quaternization of the nitrogen atom, which increases the ring strain and facilitates nucleophilic attack. researchgate.net For a derivative of this compound, treatment with an alkyl halide or a strong acid could lead to the formation of an azetidinium ion. Subsequent attack by a nucleophile would result in the cleavage of one of the C-N bonds, yielding a γ-amino alcohol derivative. The regioselectivity of the ring-opening would be influenced by the substituents on the azetidine ring and the nature of the nucleophile.
For instance, the reaction of N-acyl azetidines with organometallic reagents can lead to the formation of ketones via a stable tetrahedral intermediate, demonstrating a controlled ring-opening functionalization pathway. While this specific reaction involves N-acyl activation, it highlights the potential for controlled bond cleavage and functionalization of the azetidine scaffold.
| Activating Agent | Nucleophile | Product Type |
| Alkyl Halide | Halide Ion | γ-Halo-N-alkyl-N-(3-hydroxypropyl)propan-1-amine |
| Acid | Water | γ-Amino-γ-(3-hydroxypropoxy)butan-1-ol |
Table 2: Potential Ring-Opening Products of this compound Derivatives.
Role As a Molecular Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research
Azetidines as Building Blocks for Complex Molecular Architectures
The rigid and well-defined structure of the azetidine (B1206935) ring makes it an attractive component for constructing sophisticated molecular architectures. rsc.orgnortheastern.edu Chemists have increasingly utilized azetidine derivatives to access novel chemical space, leading to the development of compounds with significant biological applications. technologynetworks.com
Macrocyclic peptides are an important class of therapeutic agents, but their synthesis can be challenging. The incorporation of azetidine-based units has been shown to be a highly effective strategy to overcome these synthetic hurdles. Specifically, research has demonstrated that introducing a 3-aminoazetidine (3-AAz) subunit into a linear peptide precursor can act as a turn-inducing element, significantly improving the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.govljmu.ac.uk
In comparative studies, the inclusion of an azetidine moiety led to substantially higher yields for the desired macrocycle compared to the unmodified parent sequences. ljmu.ac.uk For instance, the cyclization efficiency for certain difficult sequences was improved four- to five-fold. ljmu.ac.uk This turn-inducing property provides a rational explanation for the enhanced macrocyclization outcomes. ljmu.ac.uk Furthermore, the azetidine ring remains stable during subsequent deprotection steps and offers a unique handle for late-stage functionalization. nih.govresearchgate.net The azetidine nitrogen can be selectively modified through reactions like acylation or sulfonylation, or via click chemistry, allowing for the attachment of various tags such as dyes or biotin (B1667282) without degrading the macrocyclic structure. researchgate.netresearchgate.net
| Linear Peptide Sequence | Modification | Cyclization Yield (%) | Reference |
| H-Gly-Phe-Leu-Pro-OH | Unmodified | Not Observed | ljmu.ac.uk |
| H-Gly-Phe-Leu-(Boc-Aze)-OH | Azetidine-Modified | 20 | ljmu.ac.uk |
| H-Ala-Ala-Ala-Ala-OH | Unmodified | 11 | ljmu.ac.uk |
| H-Ala-Ala-Ala-(Boc-Aze)-OH | Azetidine-Modified | 51 | ljmu.ac.uk |
| H-Gly-Val-Gly-Val-OH | Unmodified | 1:1 mixture (inseparable) | ljmu.ac.uk |
| H-Gly-Val-Gly-(Cbz-Aze)-OH | Azetidine-Modified | 34 (single diastereomer) | ljmu.ac.uk |
Azetidine scaffolds, such as that found in 3-(Azetidin-3-yloxy)propan-1-ol, are versatile building blocks for generating diverse libraries of small molecules for drug discovery screening. enamine.netlifechemicals.com Researchers have developed robust synthetic pathways to produce densely functionalized azetidine cores, which can then be elaborated into a wide array of fused, bridged, and spirocyclic ring systems. nih.govacs.org
One notable application is in the creation of libraries focused on central nervous system (CNS) targets, where stringent physicochemical properties are required for molecules to cross the blood-brain barrier. nih.govacs.org Starting from readily accessible β-amino alcohols, multi-gram quantities of enantiopure 2-cyanoazetidines can be synthesized. acs.org These intermediates serve as platforms for diversification. Through strategic functional group manipulations—such as reduction of the nitrile to a primary amine followed by protection and subsequent ring-closing metathesis or intramolecular alkylation—a variety of complex scaffolds can be accessed. nih.govacs.org This approach has been successfully used to generate large, lead-like libraries for identifying novel therapeutic candidates. acs.org
| Starting Material | Key Reaction | Scaffold Type | Reference |
| Trisubstituted Azetidine | Intramolecular N-alkylation | Fused Bicyclic | nih.govacs.org |
| Trisubstituted Azetidine | Intramolecular Michael Addition | Spirocyclic | nih.govacs.org |
| N-allyl Azetidine Derivative | Ring-Closing Metathesis | Fused 8-Membered Ring | nih.govacs.org |
Structure-Activity Relationship (SAR) Studies of Azetidine-Containing Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. automate.videonih.gov The unique properties of the azetidine ring make it a compelling subject for such investigations.
The four-membered azetidine ring is conformationally restricted, meaning it has less flexibility compared to larger rings like pyrrolidine (B122466) or piperidine (B6355638). rsc.orgenamine.net This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net The predefined three-dimensional orientation of substituents on an azetidine scaffold allows for more precise positioning within a receptor's binding pocket. enamine.net
The puckering of the azetidine ring can be influenced by its substitution pattern. For example, the strategic placement of fluorine atoms can control the ring's conformation through electrostatic interactions. researchgate.net In the context of macrocyclic peptides, the inclusion of an azetidine ring can encourage the peptide backbone to adopt a less stable, all-trans conformation, which may be beneficial for biological activity or protease stability. nih.govresearchgate.net This ability to enforce specific conformations makes the azetidine scaffold a powerful tool for probing and optimizing molecular interactions. nih.gov
The way a molecule is recognized by its biological target is critically dependent on the spatial arrangement of its functional groups. nih.gov SAR studies on azetidine-containing compounds demonstrate that even subtle changes to the substitution pattern can have a profound impact on potency and selectivity.
A compelling example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. Researchers optimized a series of proline-based inhibitors by replacing the proline ring with an (R)-azetidine-2-carboxamide scaffold. acs.org Systematic variation of the substituents on this new azetidine core led to the discovery of analogues with sub-micromolar potency, a significant improvement over the original leads. acs.org This highlights how the azetidine scaffold can serve as a superior framework for optimizing interactions within a target's binding site. acs.org Similarly, in the development of P2Y12 receptor antagonists, SAR studies showed that while an azetidine ring could be incorporated, the piperidine-containing analogue ultimately displayed higher affinity, demonstrating the fine-tuning possible through heterocyclic ring variation. acs.org
| Compound Series | Scaffold | Key Substitution Change | Resulting Activity | Reference |
| STAT3 Inhibitors | (R)-azetidine-2-carboxamide | Variation of benzoic acid and cyclohexylbenzyl moieties | IC50 values as low as 0.55 µM | acs.org |
| P2Y12R Antagonists | Ethyl 6-aminonicotinate | Piperidine vs. Azetidine linker | Piperidinyl ring superior to azetidine alternative | acs.org |
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of drug design. nih.gov The azetidine ring has gained prominence as a bioisostere for larger, more common nitrogen heterocycles like pyrrolidine and piperidine. researchgate.netnih.govresearchgate.net
Replacing a piperidine or pyrrolidine ring with an azetidine can confer several advantages. Due to its smaller size and distinct geometry, the azetidine scaffold can improve key drug-like properties. nih.gov For example, studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane (a bicyclic system containing an azetidine ring) can lead to a decrease in lipophilicity and an increase in metabolic stability. researchgate.net This can result in improved pharmacokinetic profiles. The strained nature of the azetidine ring endows it with a molecular rigidity and stability that makes it a privileged scaffold with the potential for unexpected and beneficial pharmaceutical characteristics. researchgate.net This strategic replacement allows medicinal chemists to escape the often-crowded patent space of piperidine- and pyrrolidine-containing compounds while simultaneously optimizing molecular properties. nih.govresearchgate.net
| Property | Piperidine-based Compound | 2-Azaspiro[3.3]heptane Analog | 1-Azaspiro[3.3]heptane Analog | Reference |
| clogP | 3.7 | 3.4 | 3.4 | researchgate.net |
| logD | 1.6 | 1.2 | 1.0 | researchgate.net |
| Metabolic Stability | Lower | Higher | Higher than 2-aza analog | researchgate.net |
Computational and Theoretical Investigations
Computational and theoretical methods have become indispensable in modern drug discovery, providing a rational basis for the design and optimization of new molecular entities. The azetidine scaffold, as exemplified by This compound , has been the subject of various in silico studies to predict and understand its behavior in biological systems.
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking studies are pivotal in predicting the binding orientation and affinity of a ligand to its biological target. For azetidine-containing compounds, these studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent and selective molecules.
For instance, in the development of inhibitors for the epidermal growth factor receptor (EGFR), a key target in cancer therapy, molecular docking studies of novel azetidin-2-one (B1220530) derivatives have been conducted. These studies revealed that the azetidine-based compounds could satisfactorily bind to the erlotinib (B232) binding site of EGFR. Notably, some derivatives exhibited superior PLP (Piecewise Linear Potential) fitness scores compared to the reference ligand, indicating a strong potential for potent inhibition. researchgate.net Similar in silico approaches have been employed to evaluate azetidin-2-one derivatives as anti-proliferative agents, with docking studies successfully predicting their binding interactions within the EGFR active site. dergipark.org.trscribd.com
Furthermore, molecular docking has been utilized to investigate the potential of azetidine-2-one derivatives as antidepressant agents by predicting their interaction with the monoamine oxidase-A (MAO-A) enzyme. rjptonline.org In the context of neurological disorders, docking studies of oxazetidine derivatives against the Human A2A Adenosine receptor have demonstrated excellent binding potential, suggesting their utility in developing treatments for neurodegenerative diseases. jmpas.com
These studies collectively highlight the power of molecular docking to rationalize the activity of azetidine-containing scaffolds and to guide the design of new therapeutic agents targeting a range of diseases.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of molecules, which are crucial for their biological activity. Such calculations have been applied to azetidine-containing compounds to elucidate their structural and electronic characteristics.
Researchers have employed quantum mechanics-based computational chemistry to investigate the geometry, molecular orbitals, and charge distribution of nitrogen-rich compounds, including azetidines. cuny.edu These methods can assess the stabilities and energies of different conformations and predict reaction pathways. cuny.edu For example, computational studies on azetidines have been used to understand their synthesis and reactivity, which is essential for developing new building blocks for medicinal chemistry. mit.edu
In a study on the antibiotic azithromycin, which contains a large macrocyclic ring, quantum chemical calculations were used to determine its predominant conformation in solution. nih.gov While not a simple azetidine, this research showcases how theoretical calculations can predict the three-dimensional structure of complex molecules, a principle that is equally applicable to understanding the preferred conformation of flexible side chains attached to an azetidine core, such as the propanol (B110389) ether in This compound .
These theoretical investigations provide fundamental insights into the intrinsic properties of azetidine scaffolds, which in turn informs their application in drug design.
In Silico ADME Profiling and Molecular Property Prediction (excluding toxicity)
The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME profiling has become a standard tool in early-stage drug discovery to predict the pharmacokinetic profile of new compounds.
Studies on novel azetidin-2-one derivatives have included in silico ADME predictions using tools like Swiss-ADME. researchgate.netdergipark.org.trscribd.com These analyses have shown that many of these derivatives satisfy the Lipinski's rule of five and exhibit favorable predicted oral bioavailability. researchgate.netdergipark.org.trscribd.comnih.gov The "BOILED-Egg" graphical model, a feature of the Swiss-ADME tool, has been used to predict the potential for blood-brain barrier permeation and intestinal absorption of these compounds. dergipark.org.tr
In the development of azetidine-based scaffolds for CNS-focused libraries, early estimates of ADME properties were crucial in guiding the selection of compounds with a higher likelihood of success. nih.gov The application of the CNS multiparameter optimization (MPO) algorithm developed by Pfizer demonstrated that many azetidine-based compounds possess high desirability scores for CNS applications. nih.gov
The following table provides a summary of in silico ADME predictions for a representative set of azetidine derivatives from a study focused on developing CNS-focused libraries. nih.gov
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | CNS MPO Score |
| Representative Azetidine 1 | < 500 | < 5 | < 90 | < 3 | < 7 | ≥ 4 |
| Representative Azetidine 2 | < 500 | < 5 | < 90 | < 3 | < 7 | ≥ 4 |
| Representative Azetidine 3 | < 500 | < 5 | < 90 | < 3 | < 7 | ≥ 4 |
These in silico predictions are invaluable for prioritizing synthetic efforts and for designing azetidine-based compounds with desirable pharmacokinetic profiles.
Mechanistic Investigations of Azetidine-Based Molecular Interactions
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to medicinal chemistry. Mechanistic studies on azetidine-containing compounds have revealed their ability to modulate specific enzymatic pathways and interact with key protein targets.
Modulation of Specific Enzymatic Pathways (e.g., JAK inhibition, Mycolic Acid Biosynthesis inhibition)
The azetidine scaffold has been successfully incorporated into inhibitors of various enzymes, demonstrating its versatility in drug design.
JAK Inhibition: Azetidine and cyclobutane (B1203170) derivatives have been developed as potent inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory and autoimmune disorders, as well as cancer. google.comnih.govgoogle.com These compounds have shown efficacy in blocking the JAK-STAT signaling pathway. nih.gov For instance, baricitinib, an approved JAK inhibitor, incorporates an azetidine-containing fragment and has demonstrated therapeutic benefits in rheumatoid arthritis. nih.gov
Mycolic Acid Biosynthesis Inhibition: In the fight against tuberculosis, a series of azetidine derivatives have been identified that exhibit potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. acs.orgnih.govnih.gov Mechanistic studies have revealed that these compounds inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. acs.orgnih.govnih.gov This novel mode of action makes them promising candidates for the development of new anti-tubercular drugs. acs.orgnih.govnih.gov
The following table summarizes the inhibitory activity of representative azetidine derivatives against Mycobacterium tuberculosis. acs.org
| Compound | MIC₉₉ against M. tuberculosis (μM) |
| BGAz-001 | 64.5 |
| Optimized BGAz derivative | < 10 |
Interactions with Protein Targets (e.g., Tubulin Affinity, Receptor Binding Mechanisms)
The azetidine ring can play a crucial role in orienting functional groups for optimal interaction with protein targets.
Tubulin Affinity: While specific studies on the tubulin affinity of This compound are not available, the broader class of azetidin-2-ones has been investigated as potential antitubulin agents. dergipark.org.tr Tubulin is a key protein involved in cell division, and its inhibitors are widely used as anticancer drugs. The rigid nature of the azetidine ring can help to position substituents in a manner that favors binding to the colchicine (B1669291) binding site on tubulin.
Receptor Binding Mechanisms: Azetidine-containing compounds have been designed to target a variety of receptors. For example, stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized and evaluated for their affinity and activity at NMDA receptors, which are involved in excitatory neurotransmission. nih.gov These studies have shown that the stereochemistry of the azetidine ring is critical for receptor binding and subtype selectivity. nih.gov
In another example, nicotinic ligands based on an azetidinylmethoxy)pyridin-3-yl]hex-5-yn-1-ol scaffold have been synthesized and evaluated for their potential use in treating depression. nih.gov These compounds target nicotinic acetylcholine (B1216132) receptors, and the azetidine moiety is a key structural feature for achieving high affinity. nih.gov
Furthermore, a class of azetidines has been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net Optimization of these compounds led to nanomolar potency, demonstrating the value of the azetidine scaffold in targeting GPCRs. researchgate.net
The table below shows the binding affinities of stereoisomeric azetidine-2,3-dicarboxylic acids for NMDA receptors. nih.gov
| Compound | NMDA Receptor Affinity (Ki, μM) |
| L-trans-ADC | 10 |
| D-cis-ADC | 21 |
| L-cis-ADC | > 100 |
| D-trans-ADC | 90 |
Signaling Pathway Modulation through Molecular Interaction
The true value of a molecular scaffold lies in its ability to be elaborated into derivatives that can interact with and modulate biological pathways implicated in disease. While direct studies on the biological activity of this compound are not extensively documented in publicly available research, the broader class of azetidine-containing compounds has been shown to influence a variety of signaling cascades. These examples provide a clear indication of the potential for derivatives of this compound to function as modulators of therapeutically relevant pathways.
The azetidine ring, a core feature of this compound, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its strained four-membered ring system provides a unique three-dimensional geometry that can be exploited for precise interactions with biological targets. The nitrogen atom within the ring offers a point for substitution, allowing for the attachment of various functional groups to explore structure-activity relationships.
The utility of the azetidine scaffold is highlighted in the development of potent and selective inhibitors of various enzymes. For instance, a series of 2-(3-alkoxy-1-azetidinyl) quinolines have been synthesized and identified as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme involved in the regulation of cyclic nucleotide signaling, which is crucial for a variety of neuronal functions. Inhibition of PDE10A has shown promise in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. X-ray crystallography studies of these azetidine-containing inhibitors have revealed specific binding modes within the catalytic site of the PDE10A enzyme, demonstrating the importance of the azetidine core in orienting the molecule for effective target engagement. nih.gov
Furthermore, the azetidine motif has been incorporated into analogues of the natural product combretastatin (B1194345) A-4, a potent inhibitor of tubulin polymerization. A series of novel 3-(prop-1-en-2-yl)azetidin-2-ones were designed as colchicine-binding site inhibitors, effectively replacing the ethylene (B1197577) bridge of combretastatin A-4 with a β-lactam (2-azetidinone) scaffold. nih.gov These compounds exhibited significant antiproliferative activity against breast cancer cell lines. nih.gov Mechanistic studies confirmed that these azetidin-2-one derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This demonstrates that the azetidine scaffold can be effectively utilized to create compounds that interfere with the microtubule dynamics essential for cell division, a key strategy in cancer chemotherapy.
In another example, 3-fluoro and 3,3-difluoro substituted β-lactams, which are azetidin-2-one derivatives, have also been synthesized as analogues of combretastatin A-4. mdpi.com These compounds displayed potent antiproliferative activity in various cancer cell lines, including triple-negative breast cancer. mdpi.com Mechanistic investigations revealed that these molecules induce apoptosis and downregulate the expression of anti-apoptotic proteins like Bcl-2 and survivin, while upregulating the pro-apoptotic protein Bax. mdpi.com Computational docking studies suggested that these compounds interact with the colchicine-binding site on tubulin, providing a molecular basis for their observed biological effects. mdpi.com
The related compound, azetidin-3-ol (B1332694), further underscores the versatility of the azetidine scaffold, as it is utilized as a non-cleavable linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). glpbio.commedchemexpress.com ADCs and PROTACs are advanced therapeutic modalities that require precise linkers to connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand). The use of azetidin-3-ol in these sophisticated constructs highlights the chemical robustness and favorable spatial properties of the azetidine ring for applications in targeted drug delivery and protein degradation. glpbio.commedchemexpress.comnih.gov
These examples collectively illustrate that the azetidine core, a central feature of this compound, serves as an effective scaffold for the development of compounds that can modulate critical signaling pathways. The demonstrated success of azetidine derivatives as enzyme inhibitors and disruptors of protein-protein interactions provides a strong rationale for the exploration of this compound in the generation of novel therapeutic agents. The presence of the flexible propanol ether side chain offers additional opportunities for modification and optimization of pharmacokinetic and pharmacodynamic properties.
Advanced Research Perspectives and Emerging Directions in Azetidine Chemistry
Development of Novel Catalytic Methods for Azetidine (B1206935) Synthesis and Functionalization
The synthesis of azetidines has traditionally been challenging due to the inherent ring strain of the four-membered ring. However, recent years have witnessed the development of innovative catalytic methods that provide efficient and selective access to a wide array of functionalized azetidines.
Modern synthetic strategies are moving away from classical multi-step procedures towards more atom-economical and environmentally benign catalytic approaches. pageplace.de Key advancements include:
Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method demonstrates excellent functional group tolerance. rsc.org Another significant development is the use of Lanthanide (III) triflates, such as La(OTf)₃, to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgfrontiersin.org This reaction is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org
Photocatalysis: The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, has been advanced through the use of photocatalysts. For instance, an Ir(III) photocatalyst can activate 2-isoxazoline-3-carboxylates for cycloaddition with a broad range of alkenes. rsc.org
Enantioselective Methods: The development of enantioselective catalytic reactions for azetidine synthesis is a major focus, aiming to produce chiral building blocks for medicinal chemistry. pageplace.de Ring expansion of aziridines and alkyne-nitrone cycloadditions are among the powerful approaches for the enantioselective formation of azetidin-2-ones. pageplace.de
These novel catalytic methods are paving the way for the synthesis of complex azetidine derivatives that were previously difficult to access.
| Catalytic Method | Catalyst/Reagent | Precursor Type | Key Advantage |
| Intramolecular C(sp³)–H Amination | Palladium(II) | Functionalized amines | Excellent functional group tolerance |
| Intramolecular Aminolysis | Lanthanum(III) triflate | cis-3,4-epoxy amines | High yields, tolerance of acid-sensitive groups |
| Aza-Paternò–Büchi Reaction | Iridium(III) photocatalyst | 2-isoxazoline-3-carboxylates and alkenes | Broad substrate scope for alkenes |
| Ring Expansion | Various | Aziridines | Enantioselective formation of azetidin-2-ones |
Chemoinformatic and Data-Driven Approaches in Azetidine Scaffold Design
The integration of chemoinformatic and data-driven approaches is revolutionizing the design of azetidine-based compound libraries for drug discovery. These computational tools enable the exploration of vast chemical space and the prediction of physicochemical and pharmacokinetic properties, guiding the synthesis of molecules with a higher probability of success.
In Silico Library Design: Computational methods are used to design libraries of azetidine scaffolds with tailored properties for specific biological targets, such as the central nervous system (CNS). nih.gov Parameters like molecular weight, lipophilicity (LogP/LogD), topological polar surface area (TPSA), and the number of rotatable bonds and hydrogen bond donors/acceptors are calculated to filter for CNS drug-like properties. nih.gov
Structure-Based Drug Design (SBDD): Docking models are employed to discover novel azetidine scaffolds that can bind to specific protein targets. nih.gov For example, SBDD has been successfully used to identify a novel azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov The predicted binding mode was later confirmed by X-ray crystallography, validating the power of this approach. nih.gov
Diversity-Oriented Synthesis (DOS): Chemoinformatic tools are crucial in planning DOS pathways to generate structurally diverse libraries of fused, bridged, and spirocyclic azetidine ring systems. nih.gov This approach aims to populate novel chemical space for probe and drug discovery. nih.gov
These data-driven strategies accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources.
Applications of Azetidine Derivatives in Chemical Probe Development
Azetidine derivatives are increasingly being utilized as scaffolds in the development of chemical probes to interrogate biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms.
The rigid nature of the azetidine ring allows for the precise spatial arrangement of functional groups, which is critical for achieving high target affinity and selectivity.
Probes for "Undruggable" Targets: Azetidine-based scaffolds have been instrumental in developing probes for challenging targets like transcription factors and protein-protein interactions. nih.gov
CNS-Active Probes: Libraries of chiral azetidines have been synthesized and screened for activity against CNS targets and infectious diseases. nih.govnih.gov These efforts have yielded promising compounds against parasites like Leishmania donovani and Plasmodium falciparum. nih.gov
Kinase Inhibitors: The azetidine scaffold has been identified as a key structural element in the design of potent and selective kinase inhibitors, such as those targeting CSF-1R. nih.gov
The development of novel synthetic methodologies for azetidines directly fuels the creation of new and diverse chemical probes, expanding the toolbox for chemical biology research.
| Probe Target Class | Azetidine Scaffold Advantage | Example Application |
| "Undruggable" Targets | Rigid scaffold for precise functionalization | Probes for protein-protein interactions |
| CNS Targets | Favorable physicochemical properties for BBB penetration | Antimalarial and anti-leishmanial compounds |
| Kinases | Novel binding interactions | Selective CSF-1R inhibitors |
Future Prospects for Azetidine-Containing Scaffolds in Molecular Innovation
The future of azetidine chemistry is bright, with numerous opportunities for innovation in medicine, materials science, and beyond. The continued development of synthetic methods and our growing understanding of the structure-property relationships of azetidine-containing molecules will drive future applications.
Medicinal Chemistry: Azetidines will likely continue to be a rich source of new therapeutic agents. magtech.com.cn The focus will be on developing highly selective and potent drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govjmchemsci.com The use of azetidine-based peptidomimetics is also a promising area of research. google.com
Materials Science: The unique properties of azetidines, such as their ring strain, can be harnessed to create novel polymers and functional materials. rsc.org
Catalysis: Chiral azetidines are being explored as ligands and catalysts in asymmetric synthesis, offering new possibilities for controlling stereochemistry in chemical reactions. magtech.com.cn
As synthetic chemists continue to develop more efficient and versatile methods for their construction and functionalization, the full potential of azetidine-containing scaffolds in molecular innovation is yet to be realized. The simple, yet structurally significant compound 3-(Azetidin-3-yloxy)propan-1-ol represents a fundamental building block upon which more complex and functionalized azetidine derivatives can be built, embodying the foundational importance of this heterocyclic system.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Azetidin-3-yloxy)propan-1-ol with high purity?
Methodological Answer:
A multi-step approach is typically employed:
Etherification: React azetidin-3-ol with a propanol derivative (e.g., epichlorohydrin) under basic conditions to form the azetidinyloxy linkage.
Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, minimizing side reactions during subsequent steps .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, as demonstrated in structurally similar amino-propanol syntheses .
Characterization: Validate purity via HPLC (>95%) and structural fidelity via ¹H/¹³C NMR .
Advanced: How can conflicting stereochemical outcomes in derivatives of this compound be resolved?
Methodological Answer:
Conflicts often arise from chiral center instability or competing reaction pathways. Mitigation strategies include:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as applied to (S)-3-amino-3-(4-fluorophenyl)propan-1-ol derivatives .
- Kinetic Resolution: Optimize reaction kinetics using enantioselective catalysts (e.g., Ru-carbene complexes) to favor desired stereoisomers, as seen in propargyl alcohol rearrangements .
- Dynamic NMR: Monitor chiral inversion in real-time via variable-temperature NMR to identify conditions stabilizing the target configuration .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify azetidinyloxy protons (δ 3.5–4.0 ppm) and propanol hydroxyl signals (broad peak at δ 1.5–2.5 ppm) .
- ¹³C NMR: Confirm ether linkage (C-O-C at ~70 ppm) .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
Advanced: How do solvent and catalyst choices impact hydrogenation efficiency in azetidinyloxy-propanol synthesis?
Methodological Answer:
Hydrogenation of intermediates (e.g., alkynes to alkanes) requires careful optimization:
- Catalyst Selection:
- Solvent Effects: Non-polar solvents (e.g., hexane) improve catalyst longevity, while polar solvents (e.g., ethanol) may accelerate undesired rearrangements .
Basic: What parameters are critical for scaling up synthesis while maintaining yield?
Methodological Answer:
Key considerations include:
- Reaction Monitoring: Use in-line FTIR or GC-MS to track intermediate formation and adjust feed rates dynamically .
- Purification Scalability: Replace column chromatography with continuous distillation or crystallization for higher throughput .
- Safety Protocols: Implement rigorous temperature control to prevent exothermic side reactions (e.g., epoxide ring-opening) .
Advanced: How can researchers mitigate allyl rearrangements or 1,2-migrations during synthesis?
Methodological Answer:
- Steric Hindrance: Introduce bulky protecting groups (e.g., TBS) to restrict molecular flexibility and prevent migrations .
- Low-Temperature Conditions: Conduct reactions at –20°C to slow kinetic pathways favoring rearrangements, as shown in Ru-carbene-mediated reactions .
- Computational Modeling: Use DFT calculations to predict migration barriers and design transition-state inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
